molecular formula C10H10ClF4NO2 B13524668 Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride

Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride

Cat. No.: B13524668
M. Wt: 287.64 g/mol
InChI Key: XIFKISUAEKBHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a tetrafluorophenyl group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with a suitable amine under controlled conditions. The reaction is followed by esterification to introduce the methyl ester group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The tetrafluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride is unique due to the presence of the tetrafluorophenyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. These properties make it a valuable compound for various research applications .

Properties

Molecular Formula

C10H10ClF4NO2

Molecular Weight

287.64 g/mol

IUPAC Name

methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H9F4NO2.ClH/c1-17-10(16)6(15)3-4-2-5(11)8(13)9(14)7(4)12;/h2,6H,3,15H2,1H3;1H

InChI Key

XIFKISUAEKBHSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1F)F)F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.